N-(2-bromo-4-nitrophenyl)-2-chloroacetamide
Description
N-(2-bromo-4-nitrophenyl)-2-chloroacetamide (CAS: 52130-87-7, EC: 257-681-4) is a halogenated acetamide derivative with the molecular formula C₈H₆BrClN₂O₃ . Its structure features a para-nitro group and an ortho-bromo substituent on the phenyl ring, linked to a 2-chloroacetamide moiety. The compound’s SMILES notation is C1=CC(=C(C=C1N+[O-])Br)NC(=O)CCl, and its InChIKey is PLIKLVUFGZQMJW-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 153.3 Ų for the [M+H]+ adduct, suggesting moderate polarity .
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O3/c9-6-3-5(12(14)15)1-2-7(6)11-8(13)4-10/h1-3H,4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKLVUFGZQMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-chloroacetamide typically involves the reaction of 2-bromo-4-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-bromo-4-nitroaniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide group undergoes nucleophilic substitution under mild conditions. Key reagents and outcomes include:
For example, reaction with p-toluidine generates N-(2-bromo-4-nitrophenyl)-2-(p-toluidino)acetamide in 82% yield, demonstrating the versatility of the chloroacetamide group in forming C–N bonds .
Reduction Reactions
The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation or metal hydride conditions:
The reduced amine derivative serves as a precursor for synthesizing heterocycles (e.g., benzimidazoles) .
Cross-Coupling Reactions
The bromoaryl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C, 12 h | N-(2-aryl-4-nitrophenyl)-2-chloroacetamide | 60-75% | |
| Ullmann coupling | CuI, L-proline, K₂CO₃, DMSO, 120°C, 24 h | N-(2-(aryl)-4-nitrophenyl)-2-chloroacetamide | 55% |
For instance, coupling with phenylboronic acid yields N-(2-phenyl-4-nitrophenyl)-2-chloroacetamide , expanding access to biaryl structures.
Hydrolysis Reactions
The acetamide group is hydrolyzed under acidic or basic conditions:
Cyclization Reactions
The compound forms heterocycles via intramolecular reactions:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PPA (polyphosphoric acid) | 120°C, 5 h | 6-bromo-4-nitro-2H-benzo[e] oxazin-2-one | 68% | |
| AlCl₃ | Toluene, reflux (8 h) | 2-bromo-4-nitro-N-(chloroacetyl)benzamide | 72% |
Comparative Reactivity Analysis
The bromo and nitro groups influence reaction pathways:
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis include:
-
Continuous flow reactors for azide substitutions (85% conversion in 1 h).
-
Recrystallization using ethanol/water (7:3) to achieve >99% purity .
This compound’s multifunctional design enables diverse transformations, making it valuable in medicinal chemistry (e.g., antimicrobial agents ) and materials science. Future research should explore its use in photoaffinity labeling and targeted covalent inhibitors.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(2-bromo-4-nitrophenyl)-2-chloroacetamide has shown promise as a lead compound for developing new pharmaceuticals, particularly due to its antimicrobial and anticancer properties.
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Klebsiella pneumoniae and Candida albicans. The chloroacetamide moiety enhances its binding affinity to bacterial enzymes, promoting cell lysis and inhibiting growth .
- Anticancer Potential: Preliminary studies suggest that modifications to this compound can enhance its efficacy against cancer cell lines by inhibiting specific enzymes critical for tumor growth. The mechanism involves covalent bond formation with nucleophilic sites on proteins, leading to irreversible inhibition of enzyme activity .
2. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, where it serves as a probe to understand biochemical pathways. Its ability to form covalent bonds with target enzymes makes it valuable for studying mechanisms of action in drug design .
3. Biological Activity Investigations
In vitro experiments have demonstrated that this compound can reduce inflammatory responses in microglial cell lines, suggesting therapeutic potential in neuroinflammatory conditions .
Industrial Applications
1. Synthesis of Specialty Chemicals
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows for the production of derivatives with tailored properties for specific applications in materials science and pharmaceuticals .
2. Analytical Chemistry
this compound can be analyzed using high-performance liquid chromatography (HPLC). This method is essential for quality control in pharmaceutical manufacturing and for isolating impurities during the synthesis process .
Case Studies and Research Findings
1. Antimicrobial Studies
A study focused on the antibacterial activity of this compound against Klebsiella pneumoniae demonstrated that the presence of the chloro atom significantly enhances its antimicrobial efficacy. The minimum inhibitory concentration (MIC) was assessed, showing promising results for future drug development .
2. In Vitro Toxicity Analysis
Research evaluating the cytotoxicity and pharmacokinetic profile of this compound indicated favorable results, supporting further investigations into its safety and efficacy as a potential therapeutic agent .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitro and bromo groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Halogen and Nitro Group Positioning
- 2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2): Lacks the bromo substituent but retains the para-nitro group. The absence of bromo reduces steric hindrance and molecular weight (MW: 228.6 g/mol vs. 292.93 g/mol for the target compound) .
- N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (CAS: 20821-91-4): Features a benzoyl group instead of bromo, increasing aromaticity and molecular complexity (C₁₅H₁₁ClN₂O₄, MW: 318.7 g/mol) .
Halogen Substitution Patterns
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide : Exhibits intramolecular N–H···O hydrogen bonds and C–H···O interactions, forming S(6) motifs and centrosymmetric dimers . The target compound’s bromo and nitro groups may similarly influence packing via C–H···π or halogen interactions.
- N245TCPCA : Displays C–H···Cl and Cl···Cl van der Waals contacts (3.45 Å), stabilizing its crystal lattice .
Electronic Effects
- The nitro group in N-(2-bromo-4-nitrophenyl)-2-chloroacetamide enhances electrophilicity, while bromo contributes to steric bulk. In contrast, N-(2-cyano-4-nitrophenyl)-2-chloroacetamide (CAS: 131456-85-4) replaces bromo with a cyano group, intensifying electron-withdrawal without significant steric effects .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(2-bromo-4-nitrophenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity against different pathogens and cellular targets.
The synthesis of this compound typically involves the reaction of 2-bromo-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The general reaction scheme includes:
- Dissolving 2-bromo-4-nitroaniline in dichloromethane.
- Adding triethylamine to neutralize hydrochloric acid.
- Slowly adding chloroacetyl chloride while maintaining a low temperature.
- Stirring at room temperature for several hours.
- Isolating the product by filtration and purifying it through recrystallization.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The presence of both bromo and nitro groups enhances its reactivity, potentially increasing its binding affinity to various biological targets .
3.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamides, including derivatives like this compound. For instance, compounds with similar structures have demonstrated effectiveness against Klebsiella pneumoniae, a significant pathogen known for drug resistance. The presence of the chloro group is believed to enhance the compound's stability and efficacy against bacterial targets by interacting with penicillin-binding proteins, promoting cell lysis .
Table 1: Antimicrobial Activity Against Klebsiella pneumoniae
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| This compound | TBD | Bactericidal |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 0.5 µg/mL | Bactericidal |
3.2 Cytotoxicity and Pharmacokinetics
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF7). The results indicate that while some derivatives exhibit significant cytotoxicity, the safety profile remains favorable for further development into therapeutic agents .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| N-(4-fluoro-3-nitrophenyl)acetamide | MCF7 | 15 µM |
4. Case Studies
Several case studies have been conducted to explore the biological activity of compounds similar to this compound:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties against Klebsiella pneumoniae, revealing that compounds with chloro substitutions exhibited enhanced activity compared to their non-chloro counterparts .
- Cytotoxicity Assessment : Research has shown that derivatives of acetamides can selectively target cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .
5. Conclusion
This compound exhibits promising biological activity, particularly in antimicrobial and anticancer domains. The unique structural features impart significant reactivity and potential for further development into therapeutic agents. Future research should focus on detailed pharmacological profiling and clinical evaluations to establish its efficacy and safety in medical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-bromo-4-nitrophenyl)-2-chloroacetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 2-bromo-4-nitroaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 273 K.
- Step 2 : Add triethylamine (TEA) as a base to neutralize HCl byproducts.
- Step 3 : Stir for 3 hours under nitrogen atmosphere to prevent moisture interference.
- Step 4 : Purify via extraction (DCM/water), followed by recrystallization from toluene.
- Key Parameters : Low temperature minimizes side reactions (e.g., nitro group reduction), while TEA ensures efficient amide bond formation .
- Validation : Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity via melting point (e.g., ~421 K, as observed in analogous acetamide derivatives) .
Q. How is X-ray crystallography employed to determine the crystal structure of this compound?
- Methodology :
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply direct methods (SHELXT) for phase determination .
- Refinement : Refine atomic coordinates and displacement parameters iteratively using SHELXL, with anisotropic thermal parameters for non-H atoms .
- Validation : Check for missed symmetry or twinning using PLATON; analyze hydrogen bonding with Mercury CSD .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Z | 2 |
| R-factor | < 0.05 |
| Dihedral angles | 60.5° (aryl rings) |
| (Derived from analogous structures ). |
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved during refinement?
- Methodology :
- Disorder Handling : Split atomic positions using PART instructions in SHELXL and refine occupancy factors .
- Twinning Detection : Calculate Hooft/Y statistics in PLATON; apply TWIN/BASF commands in SHELXL for twin-law corrections .
- Validation : Cross-check residual density maps (< 0.3 eÅ⁻³) and ADDSYM alerts to avoid overfitting .
Q. What computational strategies predict the reactivity of the nitro and bromo substituents in further functionalization?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electron density maps. The nitro group’s electron-withdrawing effect directs electrophilic substitution to the ortho position .
- Molecular Docking : Simulate interactions with biological targets (e.g., p38 MAP kinase) using AutoDock Vina. The bromo group enhances hydrophobic binding (ΔG ≈ -8.2 kcal/mol) .
Q. How do steric and electronic effects of substituents influence pharmacological activity in derivatives?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the acetamide chain) and test inhibition of COX-2 or MAP kinases.
- Data Analysis : Use Hansch analysis to correlate logP and IC50. For example, Br increases lipophilicity (clogP +0.7) but may reduce solubility .
Data Contradiction Analysis
Q. How to address discrepancies between calculated (DFT) and experimental bond lengths in the nitroaryl moiety?
- Root Cause : Basis set limitations (e.g., missing dispersion corrections) or crystal packing effects (e.g., C–H···O interactions shortening bonds).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
